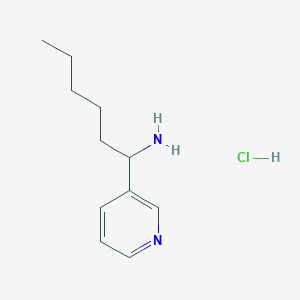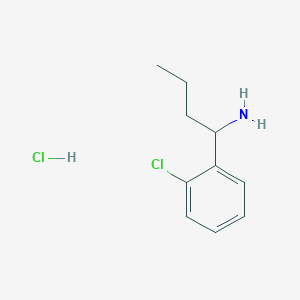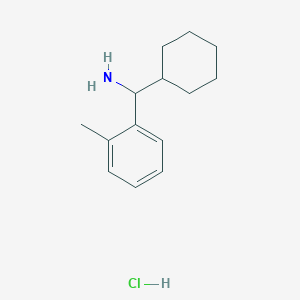
1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride, commonly known as phenmetrazine hydrochloride, is a stimulant drug that has been used in the past as an appetite suppressant. It is a synthetic derivative of amphetamine and has been used in the past as an anorectic drug. Phenmetrazine hydrochloride is a white, crystalline powder and is soluble in water and alcohol. It is a Schedule II controlled substance in the United States and is not approved for medical use.
Applications De Recherche Scientifique
Phenmetrazine hydrochloride has been studied extensively in the past for its potential therapeutic use as an appetite suppressant. It has been used in animal studies to investigate the effects of appetite suppression, as well as its effects on the central nervous system and behavior. In addition, it has been used in clinical studies to evaluate its efficacy as an anorectic agent.
Mécanisme D'action
Phenmetrazine hydrochloride acts as a stimulant and has been found to increase the release of norepinephrine and dopamine in the brain. It has been found to have anorexic effects by increasing the release of norepinephrine and dopamine in the hypothalamus, which in turn inhibits food intake.
Biochemical and Physiological Effects
Phenmetrazine hydrochloride has been found to have a number of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as increase alertness and wakefulness. It has also been found to increase the release of glucose into the bloodstream and decrease the release of insulin. In addition, it has been found to increase the release of dopamine and norepinephrine in the brain, which can lead to feelings of euphoria.
Avantages Et Limitations Des Expériences En Laboratoire
Phenmetrazine hydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound to obtain and is relatively easy to synthesize. Additionally, it has been studied extensively in the past, so there is a wealth of information available on its effects and mechanisms of action. A limitation is that it is a Schedule II controlled substance in the United States, so it can be difficult to obtain in some regions.
Orientations Futures
There are a number of potential future directions for research on phenmetrazine hydrochloride. One potential direction is to further investigate its effects on appetite suppression and its mechanism of action. Additionally, further research could be done to investigate its potential therapeutic use as an anorectic agent. Another potential direction is to investigate its effects on the central nervous system and behavior. Finally, further research could be done to investigate its potential adverse effects and the risks associated with its use.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-8(2)7-11(13)9-5-3-4-6-10(9)12;/h3-6,8,11H,7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIOFYKMOKWNNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




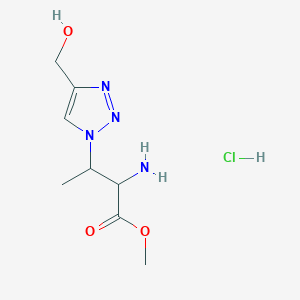
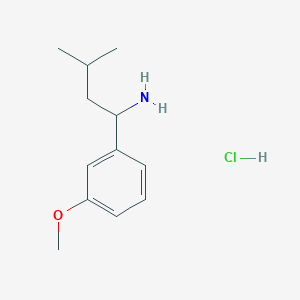

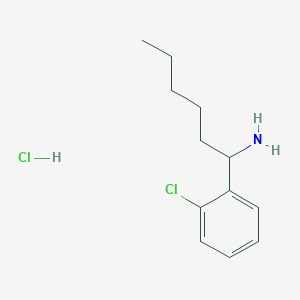
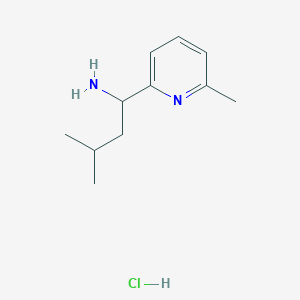


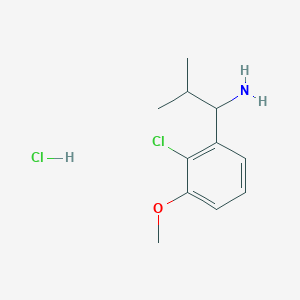
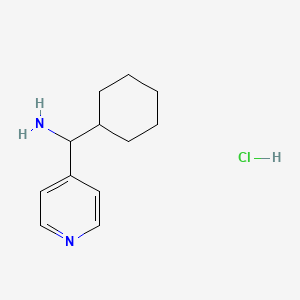
![3-(Pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1471541.png)
